molecular formula C19H21ClFN3O B2890221 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime CAS No. 478049-94-4

1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime

Cat. No.: B2890221
CAS No.: 478049-94-4
M. Wt: 361.85
InChI Key: BMBJJYIQCUJEBO-PYCFMQQDSA-N
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Description

1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime is a structurally complex molecule featuring:

  • A 4-chlorophenyl group attached to an ethanone backbone.
  • A piperazine ring substituted with a 2-fluorophenyl group at the 4-position.
  • An O-methyloxime functional group, which modifies the carbonyl group of the ethanone moiety.

The O-methyloxime group enhances stability compared to unmodified oximes, as seen in simpler derivatives like 4-(chlorophenyl)-1-ethanone oxime .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-25-22-18(15-6-8-16(20)9-7-15)14-23-10-12-24(13-11-23)19-5-3-2-4-17(19)21/h2-9H,10-14H2,1H3/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBJJYIQCUJEBO-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1CCN(CC1)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CN1CCN(CC1)C2=CC=CC=C2F)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Ethanone Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine to form the ethanone intermediate.

    Piperazine Ring Formation: The ethanone intermediate is then reacted with piperazine under controlled conditions to form the piperazino derivative.

    O-methyloxime Formation: Finally, the piperazino derivative is treated with methoxyamine hydrochloride to yield the desired O-methyloxime compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine or Piperidine Moieties

The following table highlights key structural analogues and their properties:

Compound Name Key Substituents/Functional Groups Biological Activity/Notes Reference
1-(3-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide 3-Chlorobenzoyl, 2-fluorophenyl, thiosemicarbazide High yield (88%); no activity reported
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridyl, trifluoromethylphenyl, piperazinyl CYP51 inhibitor; anti-Trypanosoma cruzi
4-[4-(Methoxyiminomethyl)-2-nitrophenyl]-1-piperazinyl]-(4-methylphenyl)methanone O-Methyloxime, nitro, 4-methylphenyl Structural similarity; electron-deficient ring
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone 2-Chlorophenyl-piperazino, hydroxypropoxy Potential CNS activity due to piperazine
1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1-ethanone Benzimidazolyl, trifluoromethyl, 4-fluorophenyl-piperazino Structural complexity; uncharacterized
Key Observations:
  • Piperazine Substitution : The 2-fluorophenyl group on the piperazine ring in the target compound contrasts with 2-chlorophenyl () or trifluoromethylphenyl () substituents in analogues. Fluorine’s electronegativity may enhance lipophilicity and receptor affinity compared to chlorine.
  • Functional Groups : The O-methyloxime in the target compound differs from thiosemicarbazide () or benzimidazolyl () groups, impacting hydrogen-bonding capacity and metabolic stability.

Analogues with O-Methyloxime or Oxime Derivatives

Compound Name Key Features Notes Reference
4-(Chlorophenyl)-1-ethanone oxime Simple oxime; no piperazine Baseline for oxime stability comparisons
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1-ethanone O-methyloxime Dual chlorophenyl, sulfonyl group Enhanced steric bulk; potential toxicity
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime Pyridinyl, trifluoromethyl Electron-withdrawing effects on reactivity
Key Observations:
  • O-Methyloxime vs. Sulfonyl Groups : The target compound’s O-methyloxime likely offers better solubility than sulfonyl-containing analogues () but less metabolic resistance than trifluoromethylpyridinyl oximes ().

Pharmacologically Active Analogues

  • UDO and UDD: These pyridine-piperazine hybrids inhibit CYP51, a key enzyme in Trypanosoma cruzi .
  • Thiosemicarbazides : High-yield synthesis (85–90% ) but lack reported bioactivity, highlighting the importance of the O-methyloxime group in the target compound for stability.

Biological Activity

1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18H19ClFN3O
  • Molecular Weight : 347.81 g/mol
  • CAS Number : 874374-44-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound acts as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation : It exhibits selective binding affinity for serotonin receptors, particularly the 5-HT2A subtype, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : The compound also interacts with dopamine receptors, which may contribute to its effects on psychotropic activity.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of this compound exhibit significant antidepressant and anxiolytic properties. In animal models, administration of the compound resulted in reduced symptoms of depression and anxiety, as measured by behavioral tests such as the forced swim test and elevated plus maze.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

StudyMethodologyFindings
Umesha et al. (2009)In vitro assaysShowed significant inhibition of viral replication in human cells, suggesting antiviral properties.
Goulioukina et al. (2016)X-ray crystallographyDetailed the structural characteristics that correlate with biological activity.
Sigma-Aldrich ResearchPharmacological studiesIdentified interactions with serotonin and dopamine receptors leading to mood modulation effects.

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Piperazine ring formation : Cyclization of 1,2-diamine derivatives with sulfonium salts under controlled pH and temperature (e.g., 1033 K for 5 h in SOCl₂) .
  • Oxime introduction : Reaction of the ketone precursor with hydroxylamine hydrochloride in ethanol under reflux .
  • Substitution reactions : Nucleophilic substitution at chlorinated positions using K₂CO₃ as a base in ethanol .
  • Purification : Silica gel column chromatography with EtOAc–petroleum ether (1:1) for high-purity isolation .
    Optimization : Reaction progress is monitored via TLC, and yields are improved by adjusting solvent polarity, temperature, and catalyst loading.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl and chlorophenyl groups) and oxime formation.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₂₀ClFN₃O₂, MW ~376.8 g/mol) .
  • X-ray crystallography : Resolves piperazine ring conformation and oxime geometry (bond angles: C=N-O ~120°) .
  • FT-IR : Confirms functional groups (C=N stretch ~1640 cm⁻¹, N-O ~930 cm⁻¹) .

Advanced Research Questions

Q. What mechanisms underlie the compound’s interactions with CNS targets, and how are these studied experimentally?

  • Receptor binding assays : Radioligand displacement studies (e.g., using ³H-spiperone) quantify affinity for dopamine D₂ and serotonin 5-HT₁A receptors .
  • Molecular docking : Computational models (AutoDock Vina) predict binding poses within receptor active sites, highlighting hydrogen bonds between the oxime group and Asp³.³² (D₂ receptor) .
  • Functional assays : cAMP inhibition assays in HEK293 cells transfected with target receptors assess inverse agonism .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact pharmacological activity?

  • SAR studies :
    • Fluorophenyl substitution : Enhances lipophilicity (logP +0.5) and blood-brain barrier penetration (PAMPA assay) .
    • Chlorophenyl group : Increases steric bulk, reducing off-target binding to α₁-adrenergic receptors (IC₅₀ shift from 120 nM to 450 nM) .
    • Oxime vs. ketone : Oxime derivatives show 10-fold higher metabolic stability in liver microsomes (t₁/₂ > 4 h) due to reduced CYP450 oxidation .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological scrutiny : Compare assay conditions (e.g., cell lines, incubation time). For example, D₂ receptor affinity varies between CHO-K1 (IC₅₀ = 15 nM) and HEK293 (IC₅₀ = 28 nM) due to receptor density differences .
  • Batch purity analysis : HPLC-UV (λ = 254 nm) identifies impurities (>95% purity required for reproducible results) .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to calculate weighted mean IC₅₀ values .

Q. What strategies are effective in analyzing the compound’s metabolic pathways and toxicity profiles?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect hydroxylated metabolites (m/z +16) .
  • Reactive intermediate screening : Trapping studies with glutathione (GSH) identify electrophilic metabolites via neutral loss scan (m/z 129) .
  • Ames test : Assess mutagenicity in TA98 and TA100 strains (≤2-fold revertant colonies vs. control indicates low risk) .

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